molecular formula C12H14BClN2O2 B1429212 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile CAS No. 1220219-63-5

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Cat. No. B1429212
M. Wt: 264.52 g/mol
InChI Key: NSDGGJWBPMKOJP-UHFFFAOYSA-N
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Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” is a chemical compound . It is related to the compound “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯”, which is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing compounds with structural similarities to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, demonstrating the versatility of these boronate esters in organic synthesis. For instance, Wu et al. (2021) synthesized two compounds and characterized their structure through spectroscopy and X-ray diffraction, using DFT calculations for comparative analysis (Wu et al., 2021). Additionally, Huang et al. (2021) confirmed the structures of similar compounds using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, further analyzed by DFT to understand their physicochemical properties (Huang et al., 2021).

Applications in Organic Synthesis

Boronate esters play a critical role in cross-coupling reactions, a cornerstone in organic synthesis for creating complex molecules. For example, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing the utility of these compounds in synthesizing aromatic molecules (Takagi & Yamakawa, 2013).

Theoretical Studies and Material Science Applications

DFT studies provide insights into the electronic structure and potential applications of boronate esters in materials science. The synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole by Liao et al. (2022) is an example, where DFT calculations aligned with X-ray diffraction results, suggesting applications in materials science (Liao et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound have been studied . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 and should be stored in a sealed, dry environment at 2-8°C .

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDGGJWBPMKOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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